(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran core with a methoxybenzaldehyde under basic or acidic conditions to form the benzylidene group.
Addition of the Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran core or the pyrrolidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research in this area would involve studying its interactions with biological targets and evaluating its efficacy in various biological assays.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-arylbenzofurans and 2-alkylbenzofurans share a similar core structure but differ in their substituents.
Benzylidene Derivatives: Compounds like (E)-2-benzylidenebenzofuran-3(2H)-one have a similar benzylidene group but may differ in the position or nature of other substituents.
Pyrrolidinylmethyl Derivatives: Compounds containing the pyrrolidinylmethyl group attached to different core structures.
Uniqueness
The uniqueness of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one lies in its specific combination of functional groups and their positions on the benzofuran core. This unique arrangement may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-18-7-3-2-6-14(18)12-19-20(24)15-8-9-17(23)16(21(15)26-19)13-22-10-4-5-11-22/h2-3,6-9,12,23H,4-5,10-11,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENRZSWPAUUHJY-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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